Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate
Overview
Description
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate is a chemical compound with the molecular formula C8H7NaO4S. It is a sodium salt derivative of 2,3-dihydro-1,4-benzodioxine-6-sulfinic acid. This compound is known for its unique structural features, which include a benzodioxine ring system and a sulfonate group, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate typically involves the sulfonation of 2,3-dihydro-1,4-benzodioxine. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group at the desired position on the benzodioxine ring. The process generally involves the following steps:
Sulfonation: 2,3-dihydro-1,4-benzodioxine is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like dichloromethane.
Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and neutralization steps.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzodioxine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate and sulfinate derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfinate
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides
Uniqueness
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate is unique due to its specific structural features, including the benzodioxine ring and the sulfonate group These features confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
sodium;2,3-dihydro-1,4-benzodioxine-6-sulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S.Na/c9-13(10)6-1-2-7-8(5-6)12-4-3-11-7;/h1-2,5H,3-4H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFWRRBPKRKKDV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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